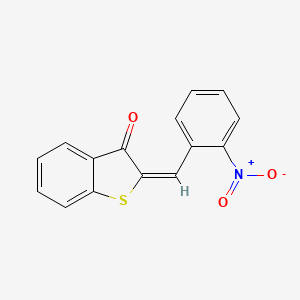

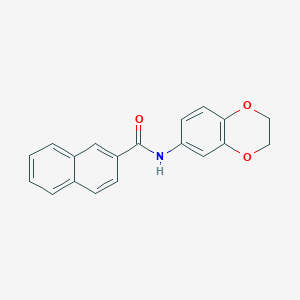

![molecular formula C22H20N4O2 B5509351 2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds, particularly those containing the triazole ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of naphthyl and propanamide groups into such structures potentially enhances these activities, offering avenues for the development of novel therapeutic agents. These compounds are synthesized and analyzed for their chemical and physical properties, which can inform their applications in various fields, excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of triazole derivatives, including those with naphthyl and propanamide groups, often involves strategies like metal-catalyzed reactions and microwave-assisted synthesis. These methods provide efficient pathways to construct the desired heterocyclic frameworks while considering principles of green chemistry and energy savings (Ferreira et al., 2013) (Özil & Menteşe, 2020).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the interaction mechanisms of these compounds with biological targets. Naphthalene derivatives are known for their planar structures, which facilitate interactions such as DNA intercalation. The structural analysis often employs techniques like NMR, UV-Vis, and X-ray diffraction to elucidate the arrangement of atoms and functional groups within the molecule, influencing its biological activity and physical properties (Chlebosz et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be attributed to the presence of functional groups amenable to various chemical reactions, including cycloadditions and electrophilic substitutions. These reactions are essential for the further functionalization of the core structure and the introduction of substituents that modulate the compound's chemical properties and biological activity (Maheshwari & Hussain, 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and substituents. These properties are critical for the compound's applicability in different environments and its behavior under various conditions. Studies on related naphthalene derivatives have shown that alkyl chain length and substituent type significantly affect these physical properties, which in turn influence their biological activity and potential applications (Chlebosz et al., 2023).

Applications De Recherche Scientifique

Naphthalene Derivatives in Environmental and Occupational Health

Naphthalene, a component related to the structure of the compound , has been extensively studied for its environmental and occupational exposure effects. For instance, naphthalene and its metabolites like 2-naphthol have been investigated as biomarkers of exposure to jet fuel (JP-8), indicating significant exposure-related increases in urinary levels among U.S. Air Force personnel (Serdar et al., 2003). This suggests that naphthalene derivatives could be relevant in studying environmental exposures and potential health impacts.

Use of Naphthalene and Its Derivatives in Medical Research

Although the specific compound "2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide" was not directly mentioned in the literature, the structural component of naphthalene is present in various studies related to health. For example, urinary concentrations of naphthalene metabolites have been used to assess exposure to polycyclic aromatic hydrocarbons (PAHs) in populations, linking to potential health risks like cancer and respiratory diseases (Li et al., 2008). This underscores the importance of studying such compounds for understanding and mitigating health risks associated with environmental pollutants.

Propriétés

IUPAC Name |

2-naphthalen-2-yloxy-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-16(28-20-11-10-17-6-2-3-7-18(17)12-20)22(27)24-13-19-8-4-5-9-21(19)26-15-23-14-25-26/h2-12,14-16H,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSNVZKNYPGUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1N2C=NC=N2)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)